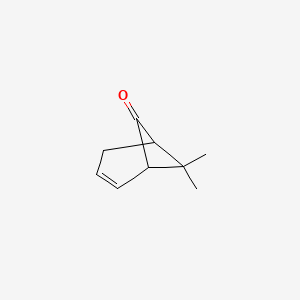
Bicyclo(3.1.1)hept-2-en-6-one, 7,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is an organic compound with a unique bicyclic structure. It is known for its distinct chemical properties and is used in various scientific and industrial applications. The compound’s structure consists of a bicyclo[3.1.1]heptane ring system with two methyl groups at the 7th position and a ketone group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one typically involves the cyclization of suitable precursors. One common method is the intramolecular aldol condensation of 2,2-dimethyl-1,3-cyclohexanedione. This reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide under reflux conditions.
Industrial Production Methods
Industrial production of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone group, which can undergo nucleophilic addition or substitution. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-one
- 6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl methyl ethyl carbonate
- 2-(7,7-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 4-nitrobenzoate
Uniqueness
7,7-Dimethylbicyclo[3.1.1]hept-2-en-6-one is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
79801-32-4 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
7,7-dimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C9H12O/c1-9(2)6-4-3-5-7(9)8(6)10/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
OIRZSFZDNOTQGM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC=CC1C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



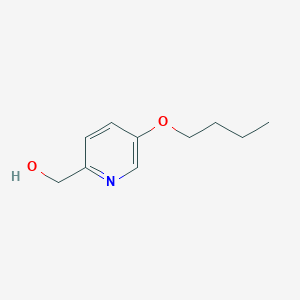
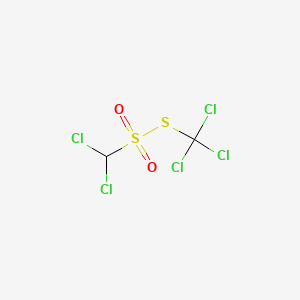

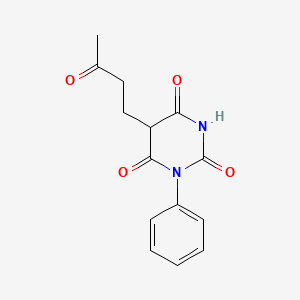

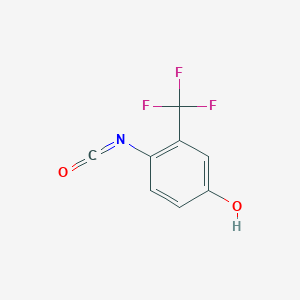
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
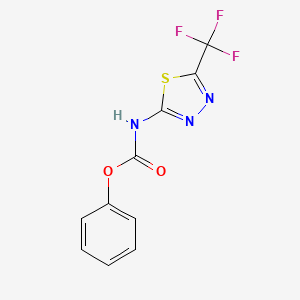
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
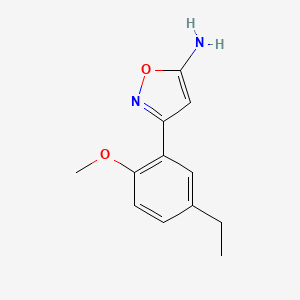
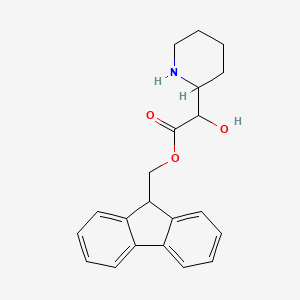
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
